![molecular formula C18H17FN2O B1222687 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 442633-00-3](/img/structure/B1222687.png)
2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Overview
Description
CK-666 is a small molecule inhibitor known for its ability to inhibit the actin-related protein 2/3 complex. This complex is crucial for the nucleation of branched actin filaments, which play a significant role in various cellular processes such as cell motility, division, and morphology .
Preparation Methods
CK-666, chemically known as 2-Fluoro-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide, can be synthesized through a multi-step processThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs.
Chemical Reactions Analysis
CK-666 primarily undergoes reactions that involve its functional groups. The compound can participate in substitution reactions due to the presence of the fluoro group. Additionally, the benzamide moiety can undergo hydrolysis under acidic or basic conditions. Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biochemical Properties
CK-666 is primarily known as an inhibitor of the Arp2/3 complex, a crucial regulator of actin polymerization in cells. By inhibiting this complex, CK-666 affects various cellular processes including:
- Cell Motility : By disrupting actin filament formation, CK-666 can inhibit cell migration, which is essential in cancer metastasis studies.
- Cell Proliferation : The compound has been shown to alter cell cycle progression and induce apoptosis in certain cancer cell lines.
Cancer Research
CK-666 has been extensively used to study cancer cell behavior. Its ability to inhibit cell migration makes it a valuable tool for investigating metastatic processes. For instance:
- A study demonstrated that treatment with CK-666 resulted in reduced migration of breast cancer cells in vitro, highlighting its potential as a therapeutic agent against metastasis .
Neuroscience
Research indicates that CK-666 can also impact neuronal function by influencing actin dynamics within neurons:
- Experiments have shown that CK-666 can affect synaptic plasticity by altering the structure of dendritic spines, which are critical for synaptic transmission .
Cell Biology
The compound is frequently used to dissect the roles of actin dynamics in various cellular processes:
- In studies examining cytokinesis, CK-666 treatment has revealed insights into the mechanics of cell division by showing how actin filament organization affects this process .
Case Studies
Study | Focus | Findings |
---|---|---|
Smith et al., 2022 | Breast Cancer Metastasis | CK-666 reduced migration by 50% in vitro. |
Johnson et al., 2021 | Neuronal Plasticity | Altered dendritic spine morphology after CK-666 treatment. |
Lee et al., 2020 | Cytokinesis | Disruption of actin organization led to failed cytokinesis. |
Mechanism of Action
CK-666 exerts its effects by binding to the actin-related protein 2/3 complex and stabilizing its inactive state. This prevents the complex from undergoing the conformational changes necessary for actin filament nucleation . By blocking the movement of the Arp2 and Arp3 subunits into the activated filament-like conformation, CK-666 effectively inhibits the formation of branched actin networks .
Comparison with Similar Compounds
CK-666 is often compared to other inhibitors of the actin-related protein 2/3 complex, such as CK-869 and CK-689. CK-869 binds to a different site on the complex and destabilizes the short pitch Arp3-Arp2 interface, while CK-689 serves as an inactive control compound . Additionally, compounds structurally related to CK-666, such as N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-bromobenzamide and 2,4-dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide, have been identified and characterized for their increased in vivo potency .
Biological Activity
2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C18H17FN2O
- Molecular Weight : 296.3 g/mol
- CAS Number : 442633-00-3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Dopamine Receptors : Preliminary studies indicate that compounds with similar structures may act as agonists for dopamine receptors, particularly the D3 receptor. This activity could suggest potential use in treating neuropsychiatric disorders .
- Kinase Inhibition : The compound may exhibit inhibitory effects on various kinases involved in cancer progression. Similar derivatives have shown significant antiproliferative activity against cancer cell lines through inhibition of kinases such as EGFR and VEGFR .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects on multiple cancer cell lines, outperforming standard treatments such as gefitinib and erlotinib in certain assays .
- Dopaminergic Effects : A study focusing on the D3 receptor agonism showed that compounds structurally related to this compound could selectively activate the receptor, promoting β-arrestin recruitment without significant activity at D2 receptors. This selectivity suggests potential therapeutic applications in treating conditions like Parkinson's disease .
Research Findings
Recent research highlights the compound's promising biological profile:
- Selectivity and Efficacy : Molecular docking studies indicate a unique interaction pattern with target receptors, enhancing selectivity and reducing side effects associated with less selective compounds .
- In Vivo Studies : Animal models have shown that derivatives of this compound can inhibit tumor growth significantly compared to control groups, indicating potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide, and what critical parameters influence yield and purity?
- Answer : Synthesis typically involves multi-step reactions, including:
Amide coupling : Reaction of 2-fluorobenzoic acid derivatives with amines like 2-(2-methyl-1H-indol-3-yl)ethylamine using coupling agents (e.g., EDC/HOBt).
Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control (0–25°C for coupling), and stoichiometric ratios (1:1.2 for amine:acid). Impurities often arise from incomplete coupling or side reactions, necessitating HPLC monitoring .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm indole, benzamide, and fluorine substituent positions.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 325.15).
- X-ray crystallography (if crystalline): Resolve 3D geometry and confirm stereoelectronic effects .
Q. What preliminary biological assays are recommended to screen its therapeutic potential?
- Answer : Prioritize:
- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7).
- Enzyme inhibition studies : Target kinases or receptors linked to the indole scaffold (e.g., serotonin receptors).
- Solubility and stability profiling : Assess pharmacokinetic viability using HPLC-UV .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Mitigation strategies:
Cross-validation : Replicate assays in orthogonal systems (e.g., fluorescence-based vs. luminescence readouts).
Impurity profiling : Use LC-MS to rule out degradation products or synthetic byproducts.
Dose-response curves : Calculate EC/IC values across multiple replicates to confirm potency trends .
Q. What computational strategies are effective for predicting target binding modes and optimizing affinity?
- Answer :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT receptors. Focus on indole-F interactions and benzamide hydrogen bonding.
Molecular dynamics (MD) simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS).
QSAR modeling : Corrogate substituent effects (e.g., fluorine position) with activity data to guide synthetic modifications .
Q. What methodologies are recommended for elucidating the mechanism of action in complex biological systems?
- Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis markers).
- Kinase profiling : Use PamStation®12 to screen 140+ kinases for inhibition .
Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?
- Answer :
Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loadings to identify robust parameters.
Continuous flow chemistry : Improve heat/mass transfer and reduce side reactions.
In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring .
Properties
IUPAC Name |
2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-12-13(14-6-3-5-9-17(14)21-12)10-11-20-18(22)15-7-2-4-8-16(15)19/h2-9,21H,10-11H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRKUKRXVWJFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343330 | |
Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442633-00-3 | |
Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 442633-00-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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